N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
CAS No.: 688055-80-3
Cat. No.: VC7263533
Molecular Formula: C27H25N3O6S
Molecular Weight: 519.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688055-80-3 |
|---|---|
| Molecular Formula | C27H25N3O6S |
| Molecular Weight | 519.57 |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C27H25N3O6S/c1-33-21-8-5-16(11-22(21)34-2)9-10-28-25(31)18-6-3-17(4-7-18)14-30-26(32)19-12-23-24(36-15-35-23)13-20(19)29-27(30)37/h3-8,11-13,19H,9-10,14-15H2,1-2H3,(H,28,31) |
| Standard InChI Key | VOQLKVDTZTVUGG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5)OC |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound featuring a quinazoline core modified with methoxy and sulfanylidene groups. This structural arrangement contributes to its distinctive properties and potential biological activities. The compound is of interest in medicinal chemistry due to its multi-functional structure, which may interact with various biological targets.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step pathways. Common methods may include reactions that form the quinazoline core, followed by modifications to introduce the sulfanylidene and benzamide groups. Specific reaction conditions, such as temperature, solvent choice, and catalysts, significantly influence yield and purity.
Synthetic Steps:
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Formation of the quinazoline core.
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Introduction of the sulfanylidene group.
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Attachment of the benzamide moiety.
Characterization is often performed using spectroscopic methods like NMR and IR spectroscopy to confirm the structure and assess purity.
Comparison with Related Compounds
Related compounds, such as those featuring quinazolin-4-one derivatives, have shown COX-2 inhibitory activity, indicating potential anti-inflammatory properties . The structural complexity of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide suggests it could interact with multiple biological targets, enhancing its potential therapeutic applications.
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